Ethyl 2-amino-2-cyclohexylacetate
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Overview
Description
Ethyl 2-amino-2-cyclohexylacetate is an organic compound with the molecular formula C10H19NO2 It is a derivative of cyclohexane, featuring an amino group and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-amino-2-cyclohexylacetate can be synthesized through several methods. One common approach involves the esterification of 2-amino-2-cyclohexylacetic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.
Another method involves the reaction of cyclohexylamine with ethyl chloroacetate in the presence of a base, such as sodium hydroxide. This reaction proceeds via nucleophilic substitution, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures high purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-2-cyclohexylacetate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typically used as reducing agents.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amines or amides.
Scientific Research Applications
Ethyl 2-amino-2-cyclohexylacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the development of bioactive compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-amino-2-cyclohexylacetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. These interactions can modulate various biochemical pathways, leading to therapeutic outcomes.
Comparison with Similar Compounds
Ethyl 2-amino-2-cyclohexylacetate can be compared with similar compounds such as:
Mthis compound: Similar structure but with a methyl ester group.
Ethyl 2-amino-2-phenylacetate: Contains a phenyl group instead of a cyclohexyl group.
Cyclohexylamine: Lacks the ester functional group.
Uniqueness
This compound is unique due to its combination of an amino group and an ester group attached to a cyclohexyl ring. This structure imparts specific chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
ethyl 2-amino-2-cyclohexylacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-2-13-10(12)9(11)8-6-4-3-5-7-8/h8-9H,2-7,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MECSTPOSJXZECH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1CCCCC1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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